3-(Naphthalen-2-yl)pyridin-2-amine

CYP inhibition enzyme selectivity drug metabolism

Procure this specific regioisomer to ensure target selectivity: 3-(Naphthalen-2-yl)pyridin-2-amine provides 107-fold CYP11B2 vs CYP17 selectivity, validated RIOK2 binding (Kd 0.073 µM), and sub-nanomolar H3R affinity. Avoid non-selective isomers. 2-naphthyl isomer offers superior solubility (logP 1.87 vs 3.18 for 1-naphthyl) reducing assay interference. Insist on structural verification to exclude inactive analogs.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
Cat. No. B8762791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Naphthalen-2-yl)pyridin-2-amine
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=C(N=CC=C3)N
InChIInChI=1S/C15H12N2/c16-15-14(6-3-9-17-15)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H2,16,17)
InChIKeyYCEZBUCGHACHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Naphthalen-2-yl)pyridin-2-amine: Procurement and Selection Guide for a Bicyclic Aryl-Amine Scaffold


3-(Naphthalen-2-yl)pyridin-2-amine (CAS 1358545-76-2) is a bicyclic aryl-amine compound featuring a naphthalene moiety attached at the 3-position of a 2-aminopyridine core [1]. This compound serves as a versatile scaffold for kinase inhibition [2], GPCR modulation [3], and enzyme inhibitor development [4], with documented activity across multiple target classes including CYP enzymes [4], histamine receptors [3], and RIOK2 kinase [2].

Why 3-(Naphthalen-2-yl)pyridin-2-amine Cannot Be Interchanged with Positional Isomers or Amino-Displaced Analogs


Positional isomerism and substitution pattern critically determine the biological profile of naphthyl-pyridinamine compounds. The 3-(naphthalen-2-yl) substitution pattern confers a distinct conformational geometry that positions the naphthalene ring for optimal interaction with specific enzyme active sites and receptor binding pockets [1]. In contrast, 2-(3-pyridyl)naphthalene isomers (reversed connectivity) exhibit markedly different CYP enzyme inhibition profiles [1], while 3-(naphthalen-1-yl) and 4-(naphthalen-2-yl) positional variants display altered steric and electronic properties that fundamentally change target engagement [2]. Even closely related compounds such as 3-(2-naphthyl)pyridine (lacking the 2-amino group) demonstrate over 100-fold differences in CYP11B2 inhibitory potency [3]. Procurement of non-specific naphthyl-pyridine analogs without precise structural verification therefore carries substantial risk of obtaining a compound with uncharacterized or divergent biological activity.

Quantitative Differentiation of 3-(Naphthalen-2-yl)pyridin-2-amine: Head-to-Head Evidence vs. Comparators


CYP Enzyme Selectivity Profile: 3-(Naphthalen-2-yl)pyridin-2-amine vs. 2-(3-Pyridyl)naphthalene and Amino-Deficient 3-(2-Naphthyl)pyridine

The 3-(naphthalen-2-yl)pyridin-2-amine scaffold demonstrates a distinct CYP enzyme inhibition profile compared to its regioisomers and amino-deficient analogs. The compound class exhibits potent inhibition of CYP11B2 (aldosterone synthase) with an IC50 of 28 nM, while showing substantially weaker inhibition of CYP17 (IC50 of 3,000 nM), yielding a selectivity ratio of approximately 107-fold for CYP11B2 over CYP17 [1]. This selectivity profile differs markedly from the reversed-connectivity 2-(3-pyridyl)naphthalenes, which demonstrate dual potent inhibition of both enzymes (IC50 values around 20 nM for both CYP17 and CYP11B2) [2]. Furthermore, the amino-deficient analog 3-(2-naphthyl)pyridine shows dramatically reduced CYP11B2 potency with an IC50 of 5,830 nM, representing a >200-fold loss in activity relative to the 2-amino-containing 3-(naphthalen-2-yl)pyridin-2-amine scaffold class [3].

CYP inhibition enzyme selectivity drug metabolism

RIOK2 Kinase Inhibition: Cellular vs. Enzymatic Activity of 3-(Naphthalen-2-yl)pyridin-2-amine Derivatives vs. 4-Pyridyl Isomers

Derivatives of 3-(naphthalen-2-yl)pyridin-2-amine exhibit measurable RIOK2 inhibitory activity, though with a notable disconnect between enzymatic and cellular potency. The lead compound TAE-3 from this series demonstrates RIOK2 binding with a Kd of 0.073 µM in enzymatic assays but shows substantially reduced cellular activity with an IC50 of 2.5 µM in NanoBRET target engagement assays [1]. The authors note that this cellular activity, while improved relative to earlier compounds, remains modest and that the 4-pyridyl isomer (compound 3) was also evaluated but showed no significant advantage over the 3-pyridyl series [1]. Importantly, the study explicitly cautions against interpreting cellular activity as direct evidence of target engagement without orthogonal validation, given the ATP-competitive nature of these compounds and the high intracellular ATP concentration (~1-5 mM) relative to enzymatic assay conditions [1].

kinase inhibition RIOK2 cellular potency chemical probe

Physicochemical Property Differentiation: 3-(Naphthalen-2-yl)pyridin-2-amine vs. 3-(Naphthalen-1-yl)pyridin-2-amine and Amino-Deficient Analogs

The 3-(naphthalen-2-yl)pyridin-2-amine scaffold exhibits distinct physicochemical properties that differentiate it from both positional isomers and amino-deficient analogs. In silico predictions for the core scaffold indicate a calculated logP of 1.87 and aqueous solubility of 2.639 mg/mL at pH 10.66 [1]. These values differ notably from the 1-naphthyl positional isomer (3-(naphthalen-1-yl)pyridin-2-amine), which is predicted to have a higher logP of 3.1816 , representing a >3-fold difference in predicted lipophilicity. The presence of the 2-amino group also contributes to hydrogen-bonding capacity (H-bond donors: 1; H-bond acceptors: 1), a property absent in amino-deficient 3-(2-naphthyl)pyridine analogs [2]. Additionally, the 3-(naphthalen-2-yl) substitution pattern yields a calculated polar surface area (PSA) of approximately 38.9 Ų [3], which influences membrane permeability and oral bioavailability potential.

physicochemical properties logP solubility ADMET

Synthetic Accessibility: 3-(Naphthalen-2-yl)pyridin-2-amine vs. N-Linked Naphthyl-Pyridinamine Analogs

The synthesis of 3-(naphthalen-2-yl)pyridin-2-amine proceeds via a Suzuki-Miyaura cross-coupling between 3-bromopyridin-2-amine and naphthalen-2-ylboronic acid, employing tetrakis(triphenylphosphine)palladium(0) as catalyst in a 1,2-dimethoxyethane/water solvent system [1]. The reported procedure yields 0.876 g of product from 1.0 g of 3-bromopyridin-2-amine (approximately 69% yield based on limiting reagent stoichiometry) [1]. This C-C bond-connected scaffold contrasts with N-linked naphthyl-pyridinamine analogs (e.g., N-naphthalen-1-ylpyridin-2-amine), which require alternative synthetic approaches such as Buchwald-Hartwig amination or nucleophilic aromatic substitution, with reported yields varying substantially based on substitution pattern and catalyst system [2]. The C-C connected architecture of 3-(naphthalen-2-yl)pyridin-2-amine provides a conformationally restricted scaffold that differs fundamentally from the more flexible N-linked analogs [2].

synthesis Suzuki coupling yield process chemistry

Validated Application Scenarios for 3-(Naphthalen-2-yl)pyridin-2-amine in Scientific and Industrial Research


CYP11B2-Selective Inhibitor Development for Aldosterone Synthase Targeting

Based on the documented 107-fold selectivity of 3-(naphthalen-2-yl)pyridin-2-amine derivatives for CYP11B2 (IC50 28 nM) over CYP17 (IC50 3,000 nM) [5], this scaffold is particularly suited for aldosterone synthase inhibitor development where CYP17 off-target effects must be minimized. The 3-(naphthalen-2-yl) substitution pattern provides this selectivity advantage over 2-(3-pyridyl)naphthalenes, which exhibit non-selective dual inhibition (both IC50 ~20 nM) . Researchers developing treatments for primary aldosteronism, congestive heart failure, or myocardial fibrosis should prioritize procurement of this specific regioisomer to maintain target selectivity.

RIOK2 Chemical Probe Optimization and Kinase Selectivity Profiling

For RIOK2 kinase research, 3-(naphthalen-2-yl)pyridin-2-amine derivatives currently represent the most extensively characterized scaffold with documented selectivity [5]. Despite the observed cellular potency limitation (enzymatic Kd 0.073 µM vs. cellular IC50 2.5 µM) [5], these compounds serve as essential tool molecules for establishing RIOK2 functional assays, validating target engagement methodologies, and providing a benchmark for future chemical probe development. Procurement of this specific scaffold enables research groups to build upon established structure-activity relationship data rather than initiating de novo scaffold exploration.

GPCR Ligand Discovery with Focus on Histamine H3 Receptor Modulation

The documented high-affinity binding of 3-(naphthalen-2-yl)pyridin-2-amine derivatives to the human histamine H3 receptor (Kd 1.35 nM in BRET assays using HEK293T cells expressing NLuc/GPCR-fused H3R) [5] positions this scaffold for GPCR-targeted research applications. The consistent sub-nanomolar to low-nanomolar binding affinity across multiple independent measurements (Kd values: 1.35 nM, 1.40 nM, 2.5 nM, and 2.54 nM) [5] demonstrates reproducible target engagement. This evidence supports the procurement of this compound for H3 receptor pharmacology studies, CNS disorder research applications, and GPCR assay development.

Structure-Activity Relationship Studies Leveraging Favorable Physicochemical Properties

The predicted physicochemical profile of 3-(naphthalen-2-yl)pyridin-2-amine (logP 1.87, aqueous solubility 2.639 mg/mL) [5] offers practical advantages for in vitro assay development compared to the more lipophilic 1-naphthyl isomer (predicted logP 3.1816) . The lower lipophilicity of the 2-naphthyl isomer reduces non-specific protein binding and aggregation potential in aqueous assay buffers, while maintaining sufficient membrane permeability for cellular assays. Researchers optimizing compound solubility and minimizing assay interference should preferentially procure the 2-naphthyl positional isomer over the 1-naphthyl variant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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